molecular formula C9H17NO2 B7901583 3-Amino-2-cyclohexylpropanoic acid CAS No. 5664-30-2

3-Amino-2-cyclohexylpropanoic acid

Cat. No.: B7901583
CAS No.: 5664-30-2
M. Wt: 171.24 g/mol
InChI Key: HYRCYJOGBZOVJX-UHFFFAOYSA-N
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Description

3-Amino-2-cyclohexylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon of a cyclohexylpropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-cyclohexylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylacetonitrile with ammonia in the presence of a catalyst to form the corresponding amine. This intermediate is then subjected to hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-cyclohexylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

3-Amino-2-cyclohexylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-cyclohexylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes or signaling pathways. This interaction can modulate biochemical processes, leading to various physiological effects .

Comparison with Similar Compounds

  • 2-Amino-3-cyclohexylpropanoic acid
  • 1-Hydroxy-2-amino-3-cyclohexylpropane
  • Cyclohexylalanine

Uniqueness: 3-Amino-2-cyclohexylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

3-amino-2-cyclohexylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRCYJOGBZOVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287764
Record name α-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-30-2
Record name α-(Aminomethyl)cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5664-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-cyclohexylpropanoic acid
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
3-Amino-2-cyclohexylpropanoic acid

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